molecular formula C20H13ClN2OS B2613351 N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313529-37-2

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2613351
CAS No.: 313529-37-2
M. Wt: 364.85
InChI Key: YAFALRXZMFFDTB-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound belongs to the benzothiazole class, a scaffold renowned for its diverse biological activities and presence in several pharmacologically active molecules . The molecular structure integrates a biphenyl system with a chlorobenzothiazole core via a stable amide bond, a functional group present in approximately 25% of all marketed drugs . This building block is primarily valued in antimicrobial research. Derivatives based on the N-(6-chlorobenzo[d]thiazol-2-yl) structure have demonstrated moderate to good inhibitory activity against a range of pathogenic strains, including Gram-positive bacteria like Staphylococcus aureus , Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa , and fungi such as Candida albicans and Aspergillus niger . The chlorobenzothiazole moiety is a key structural feature that enhances these bioactive properties. Furthermore, benzothiazole-carboxamide derivatives are of significant interest in neuroscience research, showing potential as modulators of neurological targets . Compounds with this core structure have been investigated for their neuroprotective effects and their ability to interact with key receptors in the central nervous system . The synthesis of this amide is typically achieved through a coupling reaction between 2-amino-6-chlorobenzothiazole and [1,1'-biphenyl]-4-carboxylic acid, often employing agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation efficiently and in high yield . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-10-11-17-18(12-16)25-20(22-17)23-19(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFALRXZMFFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as phosphorus oxychloride under reflux conditions . The reaction mixture is then purified using techniques like thin-layer chromatography (TLC) to ensure the homogeneity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:
Reaction :

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamideHCl/H2O, Δ[1,1’-biphenyl]-4-carboxylic acid+6-chlorobenzo[d]thiazol-2-amine\text{N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide} \xrightarrow{\text{HCl/H}_2\text{O, Δ}} \text{[1,1'-biphenyl]-4-carboxylic acid} + \text{6-chlorobenzo[d]thiazol-2-amine}

  • Conditions : Reflux in 6M HCl for 12 hours .

  • Characterization : The product is confirmed via 1H^1\text{H}-NMR (loss of amide proton at δ 12.65 ppm) and IR (disappearance of C=O stretch at 1693 cm1^{-1}) .

Nucleophilic Aromatic Substitution (SN_NNAr)

The electron-deficient 6-chloro position on the benzothiazole ring reacts with nucleophiles (e.g., amines, thiols) under basic conditions:
Reaction :

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide+R-NH2K2CO3,DMFN-(6-(R-amino)benzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-(6-(R-amino)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide}

  • Example : Substitution with piperidine yields derivatives with enhanced antitubercular activity (MIC: 100 μg mL1^{-1}) .

  • Optimized Conditions : Anhydrous K2_2CO3_3 in DMF at 80°C for 6 hours .

Cross-Coupling Reactions

The biphenyl moiety participates in Suzuki-Miyaura couplings with boronic acids:
Reaction :

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide+Ar-B(OH)2Pd(PPh3)4,Na2CO3N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’:4’,1”-terphenyl]-4-carboxamide\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1':4',1''-terphenyl]-4-carboxamide}

  • Catalyst : 5 mol% Pd(PPh3_3)4_4 in toluene/ethanol (3:1) .

  • Yield : 70–85% after column chromatography .

Electrophilic Substitution on the Biphenyl Ring

The biphenyl group undergoes nitration or sulfonation at the para position relative to the carboxamide:
Reaction :

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamideHNO3/H2SO4N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-[1,1’-biphenyl]-4-carboxamide\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-[1,1'-biphenyl]-4-carboxamide}

  • Regioselectivity : Directed by the electron-withdrawing carboxamide group .

  • Applications : Nitro derivatives serve as intermediates for reduced amine analogs.

Thiazole Ring Functionalization

The benzothiazole ring reacts with oxidizing agents to form sulfoxide or sulfone derivatives:
Reaction :

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamidemCPBAN-(6-chlorobenzo[d]thiazol-2-yl sulfoxide)-[1,1’-biphenyl]-4-carboxamide\text{this compound} \xrightarrow{\text{mCPBA}} \text{N-(6-chlorobenzo[d]thiazol-2-yl sulfoxide)-[1,1'-biphenyl]-4-carboxamide}

  • Oxidant : meta-Chloroperbenzoic acid (mCPBA) in CH2_2Cl2_2 .

  • Biological Impact : Sulfoxidation reduces MIC values against M. tuberculosis by 50% .

Table 2: Spectroscopic Data for Reaction Products

Derivative1H^1\text{H}-NMR (δ, ppm)IR (cm1^{-1})MS (m/z)
Parent compound7.82 (s, 1H, Ar-H), 12.65 (s, NH)1693 (C=O), 1597 (C=N)385.89 [M+H]+^+
Hydrolyzed acid8.12 (s, 1H, COOH)1712 (COOH)227.00 [M+H]+^+
Piperidine derivative4.32 (s, 2H, CH2_2-N)1685 (C=O)476.43 [M+H]+^+

Mechanistic Insights

  • SN_NAr : The 6-chloro group’s activation by the electron-withdrawing thiazole ring facilitates nucleophilic displacement .

  • Amide Stability : The biphenyl-carboxamide resists enzymatic hydrolysis in physiological conditions, enhancing pharmacokinetics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibit promising antimicrobial activities. For instance, derivatives of benzothiazole have been shown to possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. A study evaluated various thiazole derivatives for their antimicrobial efficacy, revealing that certain compounds demonstrated significant activity against resistant strains of bacteria, which is crucial in the context of increasing antibiotic resistance .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies utilizing Sulforhodamine B assays have indicated that derivatives of benzothiazole exhibit cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies further elucidated the binding interactions between these compounds and their targets, suggesting a mechanism of action that may inhibit cancer cell proliferation .

Case Study on Antimicrobial Activity

A recent study synthesized a series of thiazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that specific modifications to the benzothiazole structure enhanced antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (µg/mL)Activity
Compound A5.19Effective against Gram-positive bacteria
Compound B12.34Effective against Gram-negative bacteria

Case Study on Anticancer Activity

Another research effort focused on evaluating the anticancer potential of benzothiazole derivatives against MCF7 cells. The study found that certain compounds led to a significant reduction in cell viability at low concentrations (IC50 values ranging from 10 to 20 µM), indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

N-Substituted [1,1'-Biphenyl]-4-Carboxamides

Several analogs sharing the biphenyl carboxamide scaffold but differing in N-linked substituents have been synthesized and studied (Table 1):

Compound Name Substituent Synthesis Yield Key Properties Reference
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctyl 50% Moderate hydrophobicity (logP ~4.0)
N-Decahydronaphthalen-1-yl analog Decahydronaphthalen-1-yl 84% High steric bulk, lipophilic
N-(4-Sulfamoylbenzyl) analog 4-Sulfamoylbenzyl Not reported Enhanced solubility (sulfonamide)
Compound A 6-Chlorobenzo[d]thiazol-2-yl Not reported High logP (~4.0), planar aromatic

Key Findings :

  • Steric Effects : Bulky substituents like decahydronaphthalenyl (84% yield) improve synthetic efficiency but may hinder target binding due to steric hindrance .
  • Lipophilicity : Both Compound A and the cyclooctyl analog exhibit logP values ~4.0, suggesting comparable membrane permeability .

Benzothiazole vs. Thiazole Derivatives

Compound A ’s 6-chlorobenzo[d]thiazole group contrasts with simpler thiazole-based analogs (Table 2):

Compound Name Core Structure Molecular Weight logP Key Feature Reference
Compound A 6-Chlorobenzo[d]thiazole 351.35 ~4.0 Chlorine enhances π-stacking
N-(1,3-Thiazol-2-yl) analog (Y030-2401) Thiazole 280.35 4.005 Reduced aromaticity
2-Chloro-N-(4-fluorophenyl)benzothiazole-4-carboxamide Benzothiazole-4-carboxamide 335.79 Not reported Fluorophenyl enhances polarity

Key Findings :

  • Chlorine Substitution : The 6-chloro group in Compound A likely improves target binding via halogen bonding, a feature absent in Y030-2401 .
  • Positional Effects : Substitution at benzothiazole-4 (e.g., fluorophenyl in ) versus benzothiazole-2 in Compound A alters electronic properties and steric accessibility .

Functional Group Variations

  • Pyridinyl and Sulfonamide Additions : Compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-... () introduce pyridinyl groups, which may enhance hydrogen bonding or metal coordination .
  • Acylsulfonamide Hybrids : N-((4-(benzyloxy)phenyl)sulfonyl)-3′,5′-dichloro-[1,1'-biphenyl]-4-carboxamide (13a) combines sulfonamide and dichloro-biphenyl motifs, offering dual hydrophobic and polar interactions .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties, and a biphenyl structure that may enhance its bioactivity. The presence of the chlorine atom at the 6-position of the thiazole ring is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with thiazole structures have shown effectiveness against bacterial strains and fungi.
  • Modulation of ABC Transporters : This compound may influence ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the benzo[d]thiazole ring.
  • Coupling with biphenyl derivatives.
  • Introduction of the carboxamide functional group.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound can interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death.
  • Interaction with Protein Targets : The compound could bind to specific proteins involved in tumor growth or microbial resistance.

Antitumor Activity

A study evaluated the cytotoxic effects of several thiazole derivatives, revealing that compounds with similar structures to this compound showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines. The presence of electron-withdrawing groups like chlorine significantly enhanced their activity .

Antimicrobial Efficacy

Research demonstrated that thiazole-containing compounds exhibited promising antimicrobial activity against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 0.968 µM . This suggests potential application in treating resistant infections.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Thiazole Derivative AAntitumor1.61 µg/mL
Thiazole Derivative BAntimicrobial0.968 µM
This compoundTBDTBDTBD

Q & A

Q. What are the standard synthetic routes for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide and its structural analogs?

The compound is typically synthesized via coupling reactions between substituted benzo[d]thiazol-2-amine derivatives and activated biphenyl carbonyl intermediates. For example, a general procedure involves refluxing 6-chlorobenzo[d]thiazol-2-amine with [1,1'-biphenyl]-4-carbonyl chloride in acetonitrile or DMF, using triethylamine as a base. Purification is achieved via automated flash chromatography or recrystallization, with yields ranging from 45% to 86% depending on substituents and reaction optimization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify aromatic proton environments and carboxamide linkage (e.g., NH peaks at δ 12.5–12.7 ppm in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 482.90 for analogs) .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=O (1686–1700 cm⁻¹) and NH stretches (3589 cm⁻¹) .

Q. What solvent systems and purification methods are effective for isolating this compound?

Common purification methods include:

  • Flash Chromatography : Using gradients of ethyl acetate/hexane or methanol/dichloromethane .
  • Recrystallization : Ethanol-water or acetone-ethanol mixtures improve crystallinity .
  • Trituration : Water or cold diethyl ether removes unreacted starting materials .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses of this compound?

Key strategies include:

  • Catalyst Optimization : Using coupling agents like HATU or EDCI for efficient amide bond formation .
  • Temperature Control : Refluxing in acetonitrile (70–80°C) ensures complete reaction without decomposition .
  • Stoichiometric Adjustments : A 1.2:1 molar ratio of amine to carbonyl chloride minimizes side products .

Q. What structural modifications enhance the bioactivity of this compound, and how are they evaluated?

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the biphenyl or thiazole rings improves metabolic stability and target affinity .
  • Biological Assays : In vitro testing (e.g., anti-inflammatory IC₅₀ in RAW 264.7 cells) and molecular docking (e.g., STING protein binding) validate activity .

Q. How should researchers resolve contradictory bioactivity data across different cell lines?

  • Comparative Assays : Test the compound in parallel cell lines (e.g., HEK293 vs. HeLa) under standardized conditions .
  • Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interference .
  • Structural Analog Screening : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substituents) to pinpoint critical moieties .

Q. What advanced computational methods support SAR studies for this compound?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets like TRP channels or STING proteins .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Pharmacophore Modeling : Identify essential interaction points (e.g., hydrogen bonds with Glu260 in TRPV1) .

Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values for kinase inhibition be addressed?

  • Assay Validation : Ensure consistent ATP concentrations and enzyme batches across experiments.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity .
  • Structural Verification : Confirm compound integrity via NMR post-assay to rule out degradation .

Methodological Tables

Q. Table 1: Representative Synthetic Yields of Analogs

Substituent on ThiazolePurification MethodYield (%)Reference
6-ChloroFlash Chromatography86
6-FluoroRecrystallization70
6-MethoxyTrituration45

Q. Table 2: Key Spectroscopic Data

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm⁻¹)
Carboxamide NH12.5–12.7 (s)3589 (br)
Biphenyl C=O-1686–1700
Thiazole C-Cl-750–760

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